KMN-80
Overview
Description
KMN-80 is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a hydroxy group, and a methylnon-en-ynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KMN-80 involves multiple steps, including the formation of the pyrrolidinone ring and the attachment of the hydroxy-methylnon-en-ynyl chain. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
KMN-80 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The en-ynyl chain can be reduced to form saturated hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, KMN-80 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for understanding molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of KMN-80 involves its interaction with specific molecular targets. The hydroxy group and the en-ynyl chain play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- KMN-80
- 7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]octanoic acid
- 7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]hexanoic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. The combination of the pyrrolidinone ring, hydroxy group, and en-ynyl chain provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4/c1-3-4-7-10-17(2)19(23)14-12-18-13-15-20(24)22(18)16-9-6-5-8-11-21(25)26/h12,14,17-19,23H,3,5-6,8-11,13,15-16H2,1-2H3,(H,25,26)/b14-12+/t17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIUADIJQPJQEZ-VIDOSBHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C=CC1CCC(=O)N1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1CCC(=O)N1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does KMN-80 interact with the EP4 receptor, and what are the downstream effects of this interaction?
A1: this compound acts as a full agonist of the prostaglandin E2 type 4 (EP4) receptor [1]. While the exact binding mode is not fully elucidated in the provided research, it's known that EP4 activation by agonists like this compound leads to the activation of G protein-dependent pathways through Gαs. This, in turn, stimulates adenylate cyclase, ultimately increasing the synthesis of intracellular cyclic AMP (cAMP) [1]. This signaling cascade plays a role in various physiological processes, making EP4 receptor modulation a potential therapeutic target for conditions like bone healing and heart failure [1].
Q2: How does the structure of this compound compare to its gem-difluoro analog KMN-159, and what is the impact of this structural difference on their potency as EP4 agonists?
A2: this compound and KMN-159 share a very similar structure. The key difference lies in the presence of a gem-difluoro substitution alpha to the lactam ring carbonyl in KMN-159, which is absent in this compound [2]. This seemingly small modification leads to a significant fivefold increase in potency for KMN-159 compared to this compound [2]. Researchers hypothesize that this difference in potency might be attributed to variations in electronic properties and conformation, such as altered nitrogen hybridization and changes in the puckering of the lactam ring, induced by the difluoro substitution in KMN-159 [2].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.